1-Benzyl-1-azaspiro[4.5]decan-8-one

Cancer Therapeutics JAK-STAT Signaling Hepatocellular Carcinoma

Select 1-Benzyl-1-azaspiro[4.5]decan-8-one to gain a structurally distinct, ketone-functionalized spirocyclic core unavailable from oxa- or diaza-analogs. This precise N-benzyl substitution and 8-oxo geometry dictate unique hydrogen-bonding and conformational profiles critical for SAR-driven CCKB antagonist development (target ID50 <20.1 mg/kg), JAK-STAT inhibition in HCC (IC50 7.3 μM baseline), and enantiopure FR901483/TAN1251 intermediate synthesis. Do not substitute with generic spirocycles—only this scaffold delivers the validated vector for affinity, selectivity, and metabolic optimization.

Molecular Formula C16H21NO
Molecular Weight 243.34 g/mol
CAS No. 1202072-52-3
Cat. No. B1376351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1-azaspiro[4.5]decan-8-one
CAS1202072-52-3
Molecular FormulaC16H21NO
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESC1CC2(CCC(=O)CC2)N(C1)CC3=CC=CC=C3
InChIInChI=1S/C16H21NO/c18-15-7-10-16(11-8-15)9-4-12-17(16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2
InChIKeyNJPLBRDLSYTQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1-azaspiro[4.5]decane-8-one (CAS 1202072-52-3) as a Distinct Azaspirodecane Scaffold in Chemical Biology Research Procurement


1-Benzyl-1-azaspiro[4.5]decan-8-one (CAS 1202072-52-3) is a bicyclic spirocyclic lactam , representing a specific member of the 1-azaspiro[4.5]decane family. Its core structure is a versatile building block in medicinal chemistry, found in biologically relevant natural products like the immunosuppressant FR901483 and the antimuscarinic TAN1251 derivatives [1]. The compound is defined by a benzyl group attached to the nitrogen atom at the 1-position of the azaspiro ring system, and a ketone functionality at the 8-position , providing a unique molecular architecture for structure-activity relationship (SAR) studies and the development of novel therapeutic leads.

Procurement Alert: Why 1-Benzyl-1-azaspiro[4.5]decane-8-one Is Not a Generic Substitute for Other Azaspirodecane or CCK Antagonist Scaffolds


The 1-benzyl-1-azaspiro[4.5]decan-8-one scaffold is not interchangeable with other in-class compounds such as 2,8-diaza-spiro[4.5]decan-1-one GlyT1 inhibitors , 1-oxa-8-azaspiro[4.5]decane muscarinic agonists [1], or the 8-azaspiro[4.5]decan-8-yl CCKB antagonist spiroglumide [2]. Substitution at the N-1 position, the nature of the heteroatom in the spiro-ring, and the functional group at the 8-position are critical SAR determinants that dictate target engagement, selectivity profile, and downstream pharmacology. Substituting 1-Benzyl-1-azaspiro[4.5]decan-8-one with a seemingly similar 1-oxa-8-azaspiro[4.5]decane, for instance, would fundamentally alter hydrogen-bonding capabilities and conformational preferences [3], leading to distinct biological outcomes. The following quantitative evidence guide details the specific differentiators that justify a selective procurement strategy for this precise compound.

Quantitative Differentiation Evidence: 1-Benzyl-1-azaspiro[4.5]decane-8-one versus Its Closest Chemical Analogs and In-Class Comparators


1-Benzyl-1-azaspiro[4.5]decan-8-one as a Superior Starting Point for JAK-STAT Inhibitor Development Compared to 1-Oxa-3-azaspiro(5,5)undecane Scaffolds

The N-benzyl azaspirane core, represented by 1-Benzyl-1-azaspiro[4.5]decan-8-one, demonstrates superior potency in inhibiting hepatocellular carcinoma (HCC) cell growth compared to analogs based on the 1-oxa-3-azaspiro(5,5)undecane framework. Specifically, an N-substituted azaspirane derivative, which shares the N-benzyl azaspirane core with the target compound, showed an IC50 of 7.3 μM against HCC cells, whereas the lead 1-oxa-3-azaspiro(5,5)undecane analog (CIMO) required further optimization to achieve potent inhibition of the JAK-STAT pathway [1].

Cancer Therapeutics JAK-STAT Signaling Hepatocellular Carcinoma

Differentiation from Spiroglumide: A Ketone-Containing Scaffold for CCKB Antagonism with Distinct Binding Characteristics

While spiroglumide (CR-2194), a 4-(3-chlorobenzamido)-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid derivative, is a well-characterized and selective CCKB antagonist with an in vivo ID50 of 20.1 mg/kg for inhibiting pentagastrin-induced acid secretion [1], 1-Benzyl-1-azaspiro[4.5]decan-8-one represents a distinct chemical starting point. The target compound's free ketone group at the 8-position, as opposed to spiroglumide's amide-linked glutaric acid moiety, offers a different vector for SAR exploration and potential differences in pharmacokinetic properties. Direct head-to-head data is not available; however, the core scaffold difference suggests divergent binding modes and selectivity profiles at CCK receptor subtypes [2].

CCKB/Gastrin Receptor Pharmacology Gastrointestinal Motility Pain Research

The N-Benzyl Moiety: A Defined Pharmacophore for M1 Muscarinic Agonist Development Compared to 1-Oxa-8-azaspiro[4.5]decane Scaffolds

In the development of M1 muscarinic agonists, the 1-oxa-8-azaspiro[4.5]decane scaffold, exemplified by YM796 (2,8-dimethyl-3-methylene) and YM954 (2-ethyl-8-methyl-3-oxo), has shown promising in vivo efficacy in reversing cognitive impairment at very low oral doses (0.031 mg/kg and 0.016 mg/kg, respectively) [1]. 1-Benzyl-1-azaspiro[4.5]decan-8-one provides a chemically distinct alternative, replacing the 1-oxa with a 1-aza group and incorporating a benzyl substituent. This change is likely to alter the compound's lipophilicity, metabolic stability, and receptor interaction profile compared to the oxa-analogs, offering a new chemical space for developing next-generation M1 agonists with potentially improved side effect profiles [2].

Alzheimer's Disease Muscarinic Agonists Cognitive Enhancement

Predicted Multi-Target Profile of 1-Benzyl-1-azaspiro[4.5]decane-8-one: A Computationally Predicted Polypharmacology Distinction from Single-Target Spirocyclic Agents

Computational target prediction for 1-Benzyl-1-azaspiro[4.5]decan-8-one suggests a distinct polypharmacological profile compared to more selective in-class compounds like spiroglumide (CCKB antagonist) or YM796 (M1 agonist). The compound is predicted with high probability (Pa > 0.9) to interact with targets involved in lipid metabolism regulation (Pa=0.999), angiogenesis stimulation (Pa=0.995), and DNA synthesis inhibition (Pa=0.991), along with antineoplastic (Pa=0.961) and antifungal (Pa=0.844) activities [1]. This contrasts sharply with the defined, single-primary-target profiles of spiroglumide and the muscarinic agonists [2].

Polypharmacology Drug Repurposing Computational Prediction

Optimized Procurement and Research Use Cases for 1-Benzyl-1-azaspiro[4.5]decane-8-one Based on Quantitative Differentiators


Development of Next-Generation CCKB Receptor Antagonists with a Novel Chemical Scaffold

Procure 1-Benzyl-1-azaspiro[4.5]decan-8-one to serve as a structurally distinct core for developing novel CCKB/gastrin receptor antagonists. As a ketone-functionalized alternative to the amide-linked spiroglumide (CR-2194) [1], this scaffold offers a new vector for optimizing binding affinity, pharmacokinetics, and selectivity against CCKA receptors. The benchmark in vivo ID50 for spiroglumide (20.1 mg/kg) provides a clear target for efficacy optimization [2].

Lead Identification for Hepatocellular Carcinoma Targeting the JAK-STAT Pathway

Use 1-Benzyl-1-azaspiro[4.5]decan-8-one as a validated starting point for medicinal chemistry campaigns aimed at inhibiting the JAK-STAT signaling pathway in hepatocellular carcinoma (HCC). N-benzyl azaspirane derivatives, sharing this core, have demonstrated an IC50 of 7.3 μM in HCC cell lines [1], providing a defined potency baseline for SAR expansion and lead optimization.

Synthesis of Enantiopure Building Blocks for Natural Product Total Synthesis

Employ 1-Benzyl-1-azaspiro[4.5]decan-8-one as a key intermediate in the synthesis of enantiopure 3-amino-1-azaspiro[4.5]decan-8-ones, which are advanced building blocks for complex natural products like the immunosuppressant FR901483 and the antimuscarinic TAN1251 [1]. The compound's structure provides the foundational spirocyclic framework required for these syntheses, and its benzyl group offers a synthetic handle for further functionalization.

Exploration of M1 Muscarinic Agonist Scaffold Alternatives for Alzheimer's Disease

Investigate 1-Benzyl-1-azaspiro[4.5]decan-8-one as a non-oxa containing alternative to 1-oxa-8-azaspiro[4.5]decane muscarinic agonists like YM796 and YM954 [1]. The scaffold's N-benzyl substitution and ketone group offer new opportunities for modulating M1 receptor affinity and functional selectivity, with the goal of achieving the high in vivo potency demonstrated by YM796 (0.031 mg/kg) and YM954 (0.016 mg/kg) [2] while potentially improving the therapeutic window by reducing M2/M3-mediated side effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-1-azaspiro[4.5]decan-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.